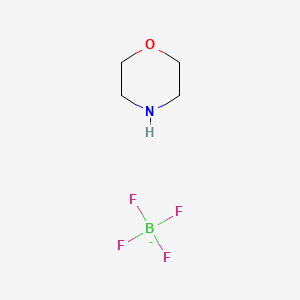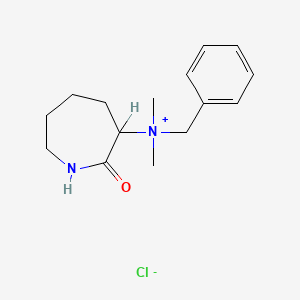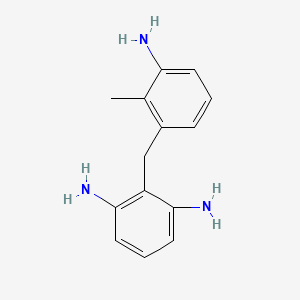
2-((3-Amino-2-methylphenyl)methyl)benzene-1,3-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
EINECS 303-735-8, also known as Diisopropanolamine, is a chemical compound that is widely used in various industrial and scientific applications. It is a secondary amine and an alcohol, which makes it a versatile compound in chemical synthesis and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
Diisopropanolamine can be synthesized through the reaction of isopropanolamine with propylene oxide. The reaction typically occurs under controlled temperature and pressure conditions to ensure high yield and purity. The reaction can be represented as follows:
Isopropanolamine+Propylene Oxide→Diisopropanolamine
Industrial Production Methods
In industrial settings, Diisopropanolamine is produced in large quantities using continuous flow reactors. The process involves the careful control of reaction parameters such as temperature, pressure, and reactant concentrations to optimize the production efficiency and product quality.
Chemical Reactions Analysis
Types of Reactions
Diisopropanolamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form secondary amines.
Substitution: It can undergo substitution reactions with halogens and other electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Halogens like chlorine and bromine are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include various amines, oxides, and substituted derivatives of Diisopropanolamine.
Scientific Research Applications
Diisopropanolamine has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in the preparation of buffers and as a stabilizing agent in biological assays.
Medicine: Utilized in the formulation of pharmaceuticals and as an intermediate in the synthesis of active pharmaceutical ingredients.
Industry: Used in the production of surfactants, corrosion inhibitors, and as a component in metalworking fluids.
Mechanism of Action
Diisopropanolamine exerts its effects through various molecular pathways. It acts as a nucleophile in chemical reactions, facilitating the formation of new chemical bonds. In biological systems, it can interact with enzymes and proteins, altering their activity and stability.
Comparison with Similar Compounds
Similar Compounds
Monoethanolamine: Similar in structure but contains only one hydroxyl group.
Triethanolamine: Contains three hydroxyl groups and is more hydrophilic.
Diethanolamine: Contains two hydroxyl groups and is structurally similar but has different reactivity.
Uniqueness
Diisopropanolamine is unique due to its balanced hydrophilic and hydrophobic properties, making it suitable for a wide range of applications. Its dual functionality as an amine and an alcohol allows it to participate in diverse chemical reactions, enhancing its versatility in industrial and scientific applications.
Properties
CAS No. |
94213-32-8 |
|---|---|
Molecular Formula |
C14H17N3 |
Molecular Weight |
227.30 g/mol |
IUPAC Name |
2-[(3-amino-2-methylphenyl)methyl]benzene-1,3-diamine |
InChI |
InChI=1S/C14H17N3/c1-9-10(4-2-5-12(9)15)8-11-13(16)6-3-7-14(11)17/h2-7H,8,15-17H2,1H3 |
InChI Key |
OBXZVJNVWWTSSQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1N)CC2=C(C=CC=C2N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


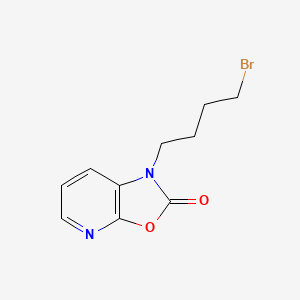
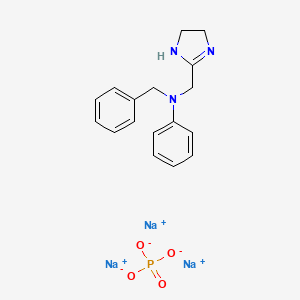
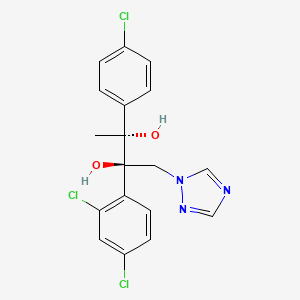
![2-[[5-Acetamido-4-[(2-bromo-4,6-dinitrophenyl)azo]-2-methoxyphenyl]amino]ethyl acetate](/img/structure/B12703212.png)

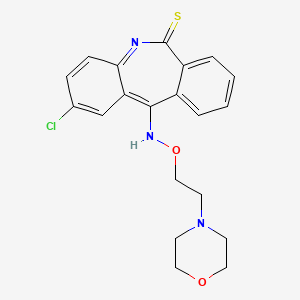
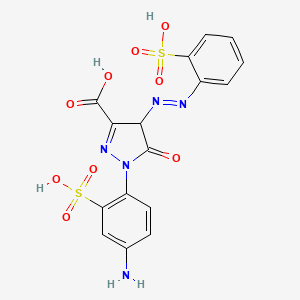
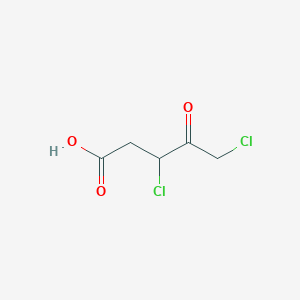

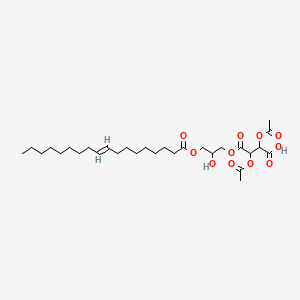
![6-[3-(butan-2-ylamino)-2-hydroxypropoxy]-4H-1,4-benzothiazin-3-one;(E)-but-2-enedioic acid](/img/structure/B12703262.png)
